8-(3-CHLOROSTYRYL) CAFFEINE A2A ADENOSIN E RECEPTO 8-(3-CHLOROSTYRYL) CAFFEINE A2A ADENOSIN E RECEPTO 8-(3-chlorostyryl)caffeine is caffeine substituted at its 8-position by an (E)-3-chlorostyryl group. It has a role as an adenosine A2A receptor antagonist and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It is a trimethylxanthine and a member of monochlorobenzenes. It derives from a caffeine.
Brand Name: Vulcanchem
CAS No.: 147700-11-6
VCID: VC0119740
InChI: InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+
SMILES: CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl
Molecular Formula: C16H15ClN4O2
Molecular Weight: 330.77 g/mol

8-(3-CHLOROSTYRYL) CAFFEINE A2A ADENOSIN E RECEPTO

CAS No.: 147700-11-6

Main Products

VCID: VC0119740

Molecular Formula: C16H15ClN4O2

Molecular Weight: 330.77 g/mol

8-(3-CHLOROSTYRYL) CAFFEINE A2A ADENOSIN E RECEPTO - 147700-11-6

CAS No. 147700-11-6
Product Name 8-(3-CHLOROSTYRYL) CAFFEINE A2A ADENOSIN E RECEPTO
Molecular Formula C16H15ClN4O2
Molecular Weight 330.77 g/mol
IUPAC Name 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione
Standard InChI InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+
Standard InChIKey WBWFIUAVMCNYPG-BQYQJAHWSA-N
Isomeric SMILES CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl
SMILES CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl
Canonical SMILES CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl
Description 8-(3-chlorostyryl)caffeine is caffeine substituted at its 8-position by an (E)-3-chlorostyryl group. It has a role as an adenosine A2A receptor antagonist and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It is a trimethylxanthine and a member of monochlorobenzenes. It derives from a caffeine.
Synonyms 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine
8-(3-chlorostyryl)caffeine
8-CSC
PubChem Compound 5353365
Last Modified Nov 11 2021
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